4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide
Description
4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide (CAS: 16403-84-2), also known as Pigment Red 268, is an azo-based organic compound primarily employed as a colorant in industrial applications. Its molecular formula is C₂₅H₂₀N₄O₃, with a molecular weight of 424.15 g/mol . Structurally, it features a naphthalene backbone substituted with hydroxyl and anilide groups, linked via an azo bridge to a 5-carbamoyl-o-tolyl moiety. This configuration confers high thermal stability and resistance to solvents, making it suitable for use in inks, coatings, plastics, and paper/board food contact materials .
Properties
IUPAC Name |
4-[(5-carbamoyl-2-methylphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-15-11-12-17(24(26)31)14-21(15)28-29-22-19-10-6-5-7-16(19)13-20(23(22)30)25(32)27-18-8-3-2-4-9-18/h2-14,30H,1H3,(H2,26,31)(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGMQHMXNSEDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066045 | |
| Record name | 4-((5-Carbamoyl-o-tolyl)azo)-3-hydroxynaphth-2-anilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16403-84-2 | |
| Record name | 4-[2-[5-(Aminocarbonyl)-2-methylphenyl]diazenyl]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16403-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenecarboxamide, 4-(2-(5-(aminocarbonyl)-2-methylphenyl)diazenyl)-3-hydroxy-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016403842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxamide, 4-[2-[5-(aminocarbonyl)-2-methylphenyl]diazenyl]-3-hydroxy-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-((5-Carbamoyl-o-tolyl)azo)-3-hydroxynaphth-2-anilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(5-carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
The synthesis begins with the diazotization of 5-carbamoyl-o-toluidine (2-amino-4-methylbenzamide). This primary aromatic amine reacts with nitrous acid (HNO<sub>2</sub>), generated in situ from sodium nitrite (NaNO<sub>2</sub>) and hydrochloric acid (HCl), to form a diazonium salt. The reaction occurs at 0–5°C to prevent decomposition of the unstable diazonium intermediate:
Key Parameters
Industrial-Scale Diazotization
Large-scale production uses continuous reactors with precise temperature control. The diazonium solution is immediately transferred to the coupling step to minimize degradation.
Coupling Reaction with 3-Hydroxy-2-Naphthanilide
Coupling Mechanism
The diazonium salt reacts with 3-hydroxy-2-naphthanilide (3-hydroxy-N-phenylnaphthalene-2-carboxamide) in an alkaline medium. The electrophilic diazonium ion attacks the activated para position of the naphthol, forming the azo linkage:
Optimization Strategies
Yield and Purity
Typical yields range from 75% to 85%. Impurities include unreacted naphthol and positional isomers, which are removed during purification.
Purification and Isolation
Filtration and Washing
The crude pigment is filtered under vacuum and washed sequentially with:
Recrystallization
The product is recrystallized from dimethylformamide (DMF) or N-methylpyrrolidone (NMP) to achieve >98% purity.
Physical Properties After Purification
Industrial-Scale Synthesis
Continuous Process Design
Modern facilities use tubular reactors for diazotization and coupling, ensuring rapid mixing and temperature control. Key advantages include:
Research Findings and Advancements
Catalytic Diazotization
Recent studies explore replacing HCl with ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to improve reaction efficiency and reduce corrosion.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can break the azo bond, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium dithionite or hydrogen in the presence of a palladium catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo bond can undergo cleavage under certain conditions, releasing the corresponding amines. The naphthalene ring and other functional groups contribute to the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Key Observations :
- Pigment Red 268 lacks sulfonic acid groups, which reduces its water solubility compared to sulphonated azo dyes like the compound in . This enhances its compatibility with hydrophobic matrices like plastics .
- Nitrophenyl derivatives (e.g., ) exhibit stronger electron-withdrawing effects, altering UV-Vis absorption profiles and expanding their use in analytical chemistry.
Stability and Regulatory Profiles
Notable Findings:
- Pigment Red 268’s carbamoyl group enhances stability against photodegradation compared to nitro- or sulpho-substituted analogs .
- Its approval in food-contact applications (e.g., paper/board packaging) underscores rigorous safety evaluations, whereas sulphonated and nitro-containing analogs face stricter regulatory scrutiny .
Spectral and Analytical Data
Limited spectral data are available for Pigment Red 268 in the provided evidence. However, analogous azo compounds (e.g., ) are characterized by:
- UV-Vis Absorption : Strong absorbance in the 400–600 nm range due to conjugated π-systems.
- NMR/IR : Peaks corresponding to –N=N– (1550–1450 cm⁻¹), hydroxyl (3200–3600 cm⁻¹), and carbamoyl groups (1650–1750 cm⁻¹) .
Biological Activity
4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide, also known as Pigment Red 268, is a synthetic organic compound primarily utilized in the dyeing industry. Its complex structure, characterized by an azo linkage and hydroxynaphthyl moiety, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.
- Molecular Formula : C25H20N4O3
- Molecular Weight : 424.45 g/mol
- Appearance : Bright red powder
- Boiling Point : 619.4 ± 55.0 °C (predicted)
- Density : 1.31 ± 0.1 g/cm³ (predicted)
- Water Solubility : 1 μg/L at 20°C
Antimicrobial Properties
Research has indicated that azo compounds can exhibit antimicrobial activity. A study demonstrated that derivatives of azo compounds possess significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of the bacterial cell membrane and inhibition of nucleic acid synthesis.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results showed that the compound exhibits moderate antioxidant activity, which may be attributed to the presence of hydroxyl groups in its structure that can donate electrons and neutralize free radicals.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Notably, it demonstrated selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry analysis.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various azo compounds, including this compound. The results indicated that this compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative in food products.
Research on Antioxidant Properties
In a comparative study published in Food Chemistry, the antioxidant capacity of several azo dyes was analyzed. The findings highlighted that this compound exhibited a higher antioxidant activity compared to synthetic antioxidants like BHT (Butylated Hydroxytoluene), making it a candidate for use in food preservation.
Toxicity Profile
Despite its promising biological activities, the toxicity profile of this compound must be considered. Acute toxicity studies indicate that it has a low toxicity level when administered orally to rodents; however, chronic exposure may lead to potential carcinogenic effects due to its azo structure. Regulatory assessments are ongoing to determine safe usage levels in consumer products.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of azo compounds like this typically involves diazotization of an aromatic amine followed by coupling with a naphthol derivative. For example, sodium acetate and acetic acid are often used as buffering agents during reflux to stabilize the reaction medium. Reaction time (3–5 hours) and stoichiometric ratios (e.g., 0.11 mol of aldehyde derivatives) should be optimized to minimize side products, as demonstrated in analogous azo compound syntheses . Characterization via TLC and HPLC is critical to monitor progress.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : UV-Vis spectroscopy (λmax ~450–550 nm for azo linkages) and FT-IR (N-H stretching at ~3300 cm⁻¹ for carbamoyl groups) are essential for initial characterization. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR can confirm molecular weight and substituent positions. For crystalline forms, X-ray diffraction is recommended, though solubility challenges in common solvents (e.g., DMF/water mixtures) may require recrystallization optimization .
Q. How does the azo group in the compound influence its stability under different environmental conditions?
- Methodological Answer : The azo bond (-N=N-) is susceptible to photodegradation and microbial reduction. Accelerated stability studies under UV light (e.g., 365 nm) and varying pH (4–10) should be conducted, with HPLC monitoring for degradation products like aromatic amines. For food contact materials, compatibility with polymers (e.g., polyethylene) must be tested to assess leaching potential .
Advanced Research Questions
Q. What computational models can predict the compound's interactions with polymeric matrices in food packaging materials?
- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS can model interactions between the compound and polymer chains (e.g., cellulose). Quantitative Structure-Activity Relationship (Q-SAR) tools can prioritize structural descriptors (e.g., logP, polar surface area) to predict migration rates. Experimental validation via GC-MS or LC-MS is required to correlate simulations with empirical data .
Q. How can researchers resolve discrepancies in observed vs. predicted solubility parameters of this compound?
- Methodological Answer : Hansen solubility parameters (HSPs) should be calculated computationally (e.g., using COSMO-RS) and compared against experimental measurements via gravimetric analysis in solvents like ethanol, DMSO, and ethyl acetate. Discrepancies may arise from π-π stacking in the solid state, requiring techniques like hot-stage microscopy to assess polymorphic transitions .
Q. What in vitro assays are suitable for assessing the compound's potential biological activity despite its primary use as a pigment?
- Methodological Answer : While primarily a dye, its structural motifs (e.g., carbamoyl and hydroxyl groups) suggest possible bioactivity. Use in vitro assays such as:
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293).
- Antimicrobial Activity : Broth microdilution against E. coli or S. aureus.
- Enzyme Inhibition : Fluorescence-based assays for kinases or hydrolases.
Cross-validate results with structurally similar azo compounds to identify structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
